molecular formula C10H14O B14225204 (4R)-4-Ethylcycloocta-2,6-dien-1-one CAS No. 830330-18-2

(4R)-4-Ethylcycloocta-2,6-dien-1-one

Cat. No.: B14225204
CAS No.: 830330-18-2
M. Wt: 150.22 g/mol
InChI Key: IUDPZJJZHCDFBU-SECBINFHSA-N
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Description

(4R)-4-Ethylcycloocta-2,6-dien-1-one is an organic compound characterized by its unique cyclooctadiene structure with an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethylcycloocta-2,6-dien-1-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include:

    Temperature: Moderate to high temperatures (60-100°C) to facilitate the cycloaddition.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.

    Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the compound into cyclooctane derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or hydrogen atoms are replaced by other functional groups. Reagents like alkyl halides or sulfonates are used.

Major Products:

    Epoxides: Formed through oxidation.

    Cyclooctane Derivatives: Resulting from reduction.

    Substituted Cyclooctadienes: Produced via nucleophilic substitution.

Scientific Research Applications

(4R)-4-Ethylcycloocta-2,6-dien-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-4-Ethylcycloocta-2,6-dien-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

    Cyclooctadiene: Shares the cyclooctadiene structure but lacks the ethyl group.

    Cyclooctanone: Contains a similar ring structure with a ketone functional group.

    Ethylcyclohexane: Similar in having an ethyl group but differs in ring size and saturation.

Properties

CAS No.

830330-18-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(4R)-4-ethylcycloocta-2,6-dien-1-one

InChI

InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(11)8-7-9/h3-4,7-9H,2,5-6H2,1H3/t9-/m1/s1

InChI Key

IUDPZJJZHCDFBU-SECBINFHSA-N

Isomeric SMILES

CC[C@@H]1CC=CCC(=O)C=C1

Canonical SMILES

CCC1CC=CCC(=O)C=C1

Origin of Product

United States

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